![molecular formula C19H21N3OS B4300637 N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide](/img/structure/B4300637.png)
N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide
Vue d'ensemble
Description
N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide, also known as BCT-197, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. BCT-197 is a small molecule inhibitor of the NLRP3 inflammasome, which plays a crucial role in the development of several inflammatory diseases.
Mécanisme D'action
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the activation of caspase-1 and the subsequent production of pro-inflammatory cytokines, such as IL-1β and IL-18. N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide inhibits the NLRP3 inflammasome by binding to the NLRP3 protein and preventing its oligomerization, which is a crucial step in the activation of the inflammasome.
Biochemical and Physiological Effects:
Several studies have demonstrated the biochemical and physiological effects of N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide in various inflammatory diseases. For instance, in a study by Youm et al. (2021), N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide was shown to reduce the production of IL-1β and IL-18 in a mouse model of Alzheimer's disease, leading to a significant improvement in cognitive function. Similarly, in a study by Zheng et al. (2021), N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide was shown to reduce the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis, by inhibiting the NLRP3 inflammasome.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide is its specificity for the NLRP3 inflammasome, which reduces the risk of off-target effects. Additionally, N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life, which makes it a promising candidate for clinical development. However, one of the limitations of N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide is its relatively low potency compared to other NLRP3 inhibitors, which may limit its efficacy in certain disease models.
Orientations Futures
Several future directions for the research and development of N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide have been proposed. One of the major areas of focus is the optimization of the compound's potency and selectivity, which may improve its efficacy in certain disease models. Additionally, the clinical development of N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide is an important future direction, as it may provide a new therapeutic option for several inflammatory diseases. Finally, the identification of new targets for the inhibition of the NLRP3 inflammasome may lead to the discovery of new compounds with improved efficacy and selectivity.
In conclusion, N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide is a promising compound with potential therapeutic applications in several inflammatory diseases. Its inhibition of the NLRP3 inflammasome has been shown to reduce the production of pro-inflammatory cytokines, leading to improved biochemical and physiological effects in various disease models. While there are some limitations to the compound, future research and development may lead to the optimization of its potency and selectivity, as well as the identification of new targets for the inhibition of the NLRP3 inflammasome.
Applications De Recherche Scientifique
N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide has been studied extensively for its potential therapeutic applications in several inflammatory diseases, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and rheumatoid arthritis. The inhibition of the NLRP3 inflammasome by N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β and IL-18, which play a crucial role in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
N-benzyl-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-ethylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-4-22(12-16-8-6-5-7-9-16)18(23)13-24-19-17(11-20)14(2)10-15(3)21-19/h5-10H,4,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINVEZIECVRQCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CSC2=C(C(=CC(=N2)C)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-ethylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.